Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
CAS No.:
Cat. No.: VC18140224
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO2 |
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Molecular Weight | 249.35 g/mol |
IUPAC Name | tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |
Standard InChI | InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |
Standard InChI Key | LHWMQSVCKRCWMK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |
Introduction
Chemical Identity and Structural Features
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (CAS: 2413382-30-4) is characterized by the following structural attributes:
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Molecular Formula: (as reported by EvitaChem).
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Molecular Weight: 475.61 g/mol.
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IUPAC Name: tert-Butyl 2-[4-(3-aminopropyl)phenyl]acetate.
The compound features a tert-butyl ester group attached to a phenylacetate core, with a 3-aminopropyl side chain at the para position of the phenyl ring. This structure confers both lipophilicity (from the tert-butyl group) and reactivity (from the primary amine), enabling diverse chemical modifications .
Structural Comparison with Analogues
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis typically involves a multi-step process:
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Protection of the Amine Group: The 3-aminopropyl side chain is introduced via nucleophilic substitution or reductive amination .
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Esterification: Condensation of the phenylacetic acid derivative with tert-butanol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
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Purification: Column chromatography or recrystallization yields the final product .
Key Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Amine Protection | Boc anhydride, THF, 0–25°C | 72–85% | |
Esterification | EDCI, HOBt, DCM, rt | 78–91% | |
Deprotection | TFA in DCM | 95% |
Mechanistic Insights
The EDCI/HOBt system activates the carboxyl group of phenylacetic acid, facilitating nucleophilic attack by tert-butanol. The 3-aminopropyl group enhances solubility in polar solvents, aiding in purification .
Physicochemical Properties
The tert-butyl group contributes to thermal stability, while the amine enables protonation at physiological pH, influencing bioavailability .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for:
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Multitarget Inhibitors: Dual β-secretase/acetylcholinesterase inhibitors for neurodegenerative diseases .
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Anti-Cancer Agents: Piperidine derivatives exhibit cytotoxicity against MCF-7 and HeLa cell lines.
Polymer Chemistry
Its amine group facilitates cross-linking in polyurethane coatings, enhancing mechanical durability .
Analytical Characterization
Technique | Key Findings | Reference |
---|---|---|
NMR Spectroscopy | δ 1.47 ppm (tert-butyl), δ 3.60 ppm (CH₂) | |
Mass Spectrometry | m/z 475.61 [M+H]⁺ | |
HPLC | Retention time: 12.3 min (C18 column) |
Comparative Analysis with Structural Analogues
Future Perspectives
Ongoing research focuses on:
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